molecular formula C12H17BN4O2 B6149176 3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine CAS No. 1257553-99-3

3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine

Cat. No. B6149176
CAS RN: 1257553-99-3
M. Wt: 260.1
InChI Key:
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Description

The compound “3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine” is a complex organic molecule. It contains a triazolopyridine core, which is a type of heterocyclic aromatic organic compound. Attached to this core are a methyl group and a tetramethyl-1,3,2-dioxaborolane group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The triazolopyridine core is aromatic, which means it is planar and conjugated. The tetramethyl-1,3,2-dioxaborolane group is a type of boronic ester, which is often used in Suzuki-Miyaura cross-coupling reactions .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions . The triazolopyridine core, being aromatic, can undergo electrophilic aromatic substitution reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, its solubility would depend on the polarity of the molecule, its melting and boiling points would depend on the strength of the intermolecular forces, and its reactivity would depend on the functional groups present .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine involves the reaction of 3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine with 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-ol in the presence of a base and a palladium catalyst. The boronate ester formed is then reacted with an alkyl halide to yield the final product.", "Starting Materials": [ "3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine", "4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-ol", "base", "palladium catalyst", "alkyl halide" ], "Reaction": [ "Step 1: 3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine is reacted with 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-ol in the presence of a base and a palladium catalyst to form the boronate ester intermediate.", "Step 2: The boronate ester intermediate is then reacted with an alkyl halide in the presence of a base to yield the final product, 3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine." ] }

CAS RN

1257553-99-3

Product Name

3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine

Molecular Formula

C12H17BN4O2

Molecular Weight

260.1

Purity

95

Origin of Product

United States

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